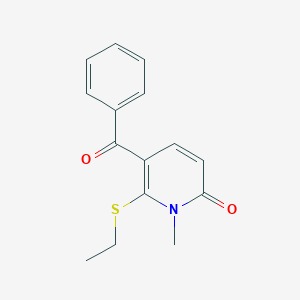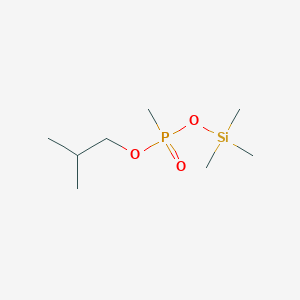
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester is a chemical compound with the molecular formula C8H21O3PSi. It is a member of the organophosphorus compounds, which are widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its role as a precursor in the synthesis of other organophosphorus compounds.
Vorbereitungsmethoden
The synthesis of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester typically involves the reaction of hydrophosphoryl compounds with silylating reagents. Common silylating reagents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Analyse Chemischer Reaktionen
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and hydrolyzing agents such as water or methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds, which are important in organic synthesis and catalysis.
Biology: Organophosphorus compounds, including this ester, are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Some derivatives of phosphonic acid are investigated for their potential use as antiviral and anticancer agents.
Industry: This compound is used in the production of materials such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester involves the interaction of its phosphorus atom with various molecular targets. The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
199116-09-1 |
|---|---|
Molekularformel |
C8H21O3PSi |
Molekulargewicht |
224.31 g/mol |
IUPAC-Name |
trimethyl-[methyl(2-methylpropoxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H21O3PSi/c1-8(2)7-10-12(3,9)11-13(4,5)6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
YKENHQTWUXRYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
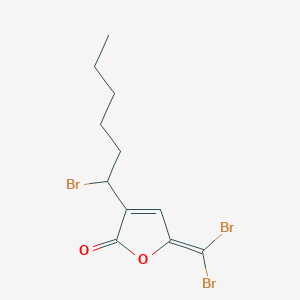


![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
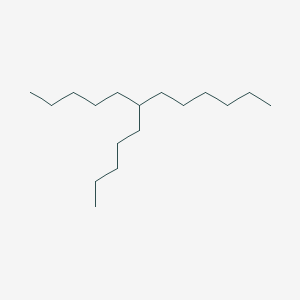
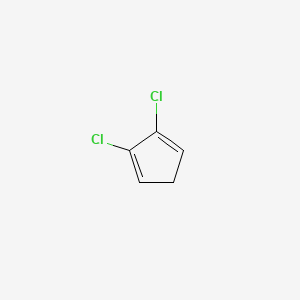
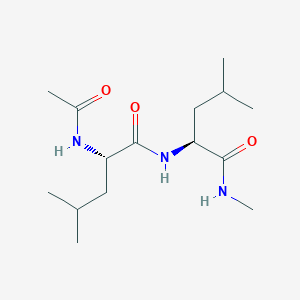
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
